3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid
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Overview
Description
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid: is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol . This compound features a pyrimidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 6-position, linked to a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and hydroxyl groups are introduced via substitution reactions
Linking to Propanoic Acid: The final step involves linking the pyrimidine ring to the propanoic acid moiety, which can be done through esterification followed by hydrolysis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.
Scientific Research Applications
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: While not widely used in industrial applications, it serves as a research tool for developing new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: This compound has a similar structure but features a phenyl ring instead of a pyrimidine ring.
3-(pyrimidin-2-yl)propanoic acid: This compound lacks the amino and hydroxyl groups present in 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with hydroxyl and amino functional groups, enhancing its ability to interact with biological targets. The presence of these functional groups is crucial for its binding affinity to enzymes and receptors, which in turn influences its biological activity.
Research indicates that this compound can act as either an inhibitor or activator of various enzymes, modulating important biochemical pathways. The hydroxyl and amino groups facilitate binding to active sites on enzymes or receptors, making it a potential candidate for therapeutic applications in metabolic disorders and cancer treatment.
Enzyme Modulation
Studies have shown that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain phosphoinositide 3-kinases (PI3-K), which are critical in regulating cell growth and survival. This inhibition can potentially lead to reduced tumor proliferation in cancer models .
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in several studies. The compound's ability to scavenge free radicals may help protect cells from oxidative stress, which is linked to various diseases, including cancer. Its structural features allow it to stabilize phenoxyl radicals formed during the scavenging process, enhancing its antioxidative capacity .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrated that it could reduce the viability of cancer cell lines while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .
Case Studies
- Inhibition of PI3-K Activity : A study focused on the effects of this compound on PI3-K activity showed a dose-dependent inhibition that correlated with reduced cell proliferation in various cancer cell lines. This suggests its potential as a therapeutic agent in targeting PI3-K-mediated pathways .
- Antioxidant Effects : Another study evaluated the compound's antioxidant activity using DPPH radical scavenging assays. Results indicated that it effectively neutralized free radicals, supporting its use as a protective agent against oxidative damage in cellular models .
Research Findings Summary Table
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Enzyme Modulation | Inhibition/activation of enzymes (e.g., PI3-K) | Cancer therapy |
Antioxidant Activity | Scavenging free radicals | Protection against oxidative stress |
Anticancer Potential | Reduces viability of cancer cells | Cancer treatment |
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(4-amino-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3/c8-4-3-6(11)10-5(9-4)1-2-7(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) |
InChI Key |
FADYECIXNDBXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CCC(=O)O)N |
Origin of Product |
United States |
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